![molecular formula C7H12ClNO B1452824 2-Propynyl 3-pyrrolidinyl ether hydrochloride CAS No. 1185301-73-8](/img/structure/B1452824.png)
2-Propynyl 3-pyrrolidinyl ether hydrochloride
Overview
Description
2-Propynyl 3-pyrrolidinyl ether hydrochloride is a synthetic compound with the chemical formula C7H12ClNO . It has a molecular weight of 161.63 . It is also known as MPTP hydrochloride and is a potent neurotoxin that has been used to study the pathogenesis of Parkinson’s disease.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring attached to a propynyl group through an ether linkage . The compound also contains a hydrochloride group .Physical And Chemical Properties Analysis
This compound is a white crystalline solid with a bitter taste . It has high solubility in water and is soluble in alcohol and ether . The compound has a boiling point of 244.6° C at 760 mmHg and a refractive index of n 20D 1.48 .Scientific Research Applications
2-Propynyl 3-pyrrolidinyl ether hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the central nervous system, as well as to study the effects of various hormones on the body. It has also been used to study the metabolism of proteins and carbohydrates, as well as to study the effects of various environmental toxins on the body. Additionally, this compound has been used to study the effects of various drugs on the cardiovascular system.
Mechanism of Action
Target of Action
Pyrrolidine, a component of this compound, is a versatile scaffold in drug discovery and is used to obtain compounds for the treatment of various human diseases .
Mode of Action
Compounds containing a pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds with a pyrrolidine ring can influence various biochemical pathways due to their structural diversity .
Pharmacokinetics
The physicochemical parameters of compounds can be modified by the introduction of heteroatomic fragments, which can lead to better adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Propynyl 3-pyrrolidinyl ether hydrochloride in laboratory experiments is that it is a relatively inexpensive compound that is easy to synthesize. Additionally, it is a relatively stable compound and can be stored for long periods of time without degrading. The main limitation of using this compound in laboratory experiments is that it is not a very potent compound, so it may not be suitable for experiments that require a high degree of potency.
Future Directions
Some potential future directions for research involving 2-Propynyl 3-pyrrolidinyl ether hydrochloride include further studies into its effects on the central nervous system, as well as its potential use as an anti-inflammatory agent. Additionally, further studies into its effects on the cardiovascular system could be conducted, as well as its potential use as an antioxidant. Additionally, further studies into its potential use as an anticonvulsant and sedative could be conducted. Finally, further studies into its potential use as a drug delivery system could be conducted.
Safety and Hazards
properties
IUPAC Name |
3-prop-2-ynoxypyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h1,7-8H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYGSAPEPTVXHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1185301-73-8 | |
Record name | Pyrrolidine, 3-(2-propyn-1-yloxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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